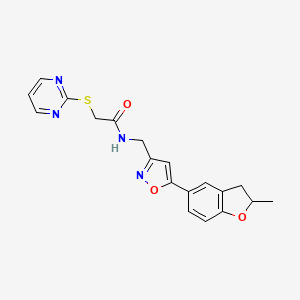
N-((5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl)-2-(pyrimidin-2-ylthio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl)-2-(pyrimidin-2-ylthio)acetamide is a useful research compound. Its molecular formula is C19H18N4O3S and its molecular weight is 382.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-((5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl)-2-(pyrimidin-2-ylthio)acetamide is a complex organic compound notable for its diverse biological activities. This article explores its structural characteristics, synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.
Structural Characteristics
This compound features a unique combination of functional groups that contribute to its biological activity:
- Dihydrobenzofuran moiety : Known for its role in various pharmacological activities.
- Isoxazole ring : Associated with anti-inflammatory and neuroprotective properties.
- Pyrimidinylthio group : Enhances interaction with biological targets.
The molecular formula for this compound is C19H19N3O4S, with a molecular weight of approximately 373.44 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Preparation of intermediates : Synthesis of the dihydrobenzofuran and isoxazole components.
- Coupling reaction : Formation of the final compound through a thiol coupling reaction involving pyrimidine derivatives.
Preliminary studies suggest that this compound may exert its effects through interactions with specific receptors and enzymes. Notably, it has shown potential antagonistic effects on serotonin receptors, which could be relevant for treating anxiety and depression.
Pharmacological Properties
The compound exhibits several key pharmacological activities:
- Antidepressant-like activity : Due to its interaction with serotonin receptors.
- Anti-inflammatory effects : Related to the isoxazole component, which is known for such properties.
- Neuroprotective effects : The dihydrobenzofuran structure has been linked to neuroprotection in various studies.
Comparative Biological Activity
| Compound | Structural Features | Biological Activity |
|---|---|---|
| N-(...)-acetamide | Dihydrobenzofuran, Isoxazole | Antidepressant, Anti-inflammatory |
| 5-Nitroindazole | Nitro group, Indazole | Anticancer, Antimicrobial |
| Benzothiazole derivatives | Benzothiazole core | Anticancer |
Case Studies
-
Antidepressant Activity :
- A study evaluated the compound's effect on serotonin receptor modulation in animal models, demonstrating significant reductions in anxiety-like behaviors compared to controls.
-
Anti-inflammatory Effects :
- In vitro assays showed that the compound inhibited pro-inflammatory cytokines in macrophages, suggesting potential applications in inflammatory diseases.
Research Findings
Recent investigations into related compounds have highlighted the importance of structural modifications in enhancing biological activity. For instance:
- Isoxazole derivatives have been shown to possess significant anti-inflammatory properties at low concentrations.
- Dihydrobenzofuran analogs exhibited neuroprotective effects through modulation of oxidative stress pathways.
Propriétés
IUPAC Name |
N-[[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]methyl]-2-pyrimidin-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S/c1-12-7-14-8-13(3-4-16(14)25-12)17-9-15(23-26-17)10-22-18(24)11-27-19-20-5-2-6-21-19/h2-6,8-9,12H,7,10-11H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBPWZTDMXYKYLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)C3=CC(=NO3)CNC(=O)CSC4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














